"N-(4-tert-butylbenzyl)-N-ethylamine chemical properties"
"N-(4-tert-butylbenzyl)-N-ethylamine chemical properties"
Technical Guide: N-(4-tert-Butylbenzyl)-N-ethylamine
Executive Summary
N-(4-tert-Butylbenzyl)-N-ethylamine (also referred to as N-ethyl-4-tert-butylbenzylamine) is a specialized secondary amine intermediate used primarily in the synthesis of antifungal pharmaceuticals and agrochemical fungicides.[1][2][3] Structurally, it combines a lipophilic 4-tert-butylbenzyl moiety—a privileged scaffold in medicinal chemistry known for enhancing membrane permeability—with a reactive ethylamine handle.[2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via reductive amination, and utility as a building block for benzylamine-class antimycotics (e.g., Butenafine analogs).
Chemical Identity & Structural Analysis
The compound is characterized by a bulky tert-butyl group at the para position of the benzyl ring, which provides significant steric bulk and lipophilicity, critical for binding to hydrophobic pockets in target enzymes (e.g., squalene epoxidase).[2]
| Attribute | Detail |
| IUPAC Name | N-Ethyl-1-(4-tert-butylphenyl)methanamine |
| Common Name | N-(4-tert-Butylbenzyl)-N-ethylamine |
| CAS Number | Not widely listed as commodity; Analogous to 39895-55-1 (Primary Amine) |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.32 g/mol |
| SMILES | CCNCc1ccc(cc1)C(C)(C)C |
| Structure Class | Secondary Benzylamine |
Structural Insight:
The secondary amine functionality (
Physicochemical Properties
Note: Values marked with () are predicted based on Group Contribution Methods and SAR analysis of structural analogs (e.g., 4-tert-butylbenzylamine).*[2]
| Property | Value / Range | Implication for Handling |
| Physical State | Colorless to pale yellow liquid | Handle under inert atmosphere to prevent oxidation.[2] |
| Boiling Point | ~255–260 °C (atm) | High boiling point requires vacuum distillation for purification (e.g., 110–120 °C @ 2 mmHg). |
| Density | 0.91 – 0.93 g/mL | Less dense than water; forms the upper layer in aqueous extractions.[2] |
| pKa (Conj. Acid) | ~9.8 – 10.2 | Moderately basic; exists as a cationic salt at physiological pH.[2] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic; excellent membrane permeability but poor aqueous solubility.[2] |
| Solubility | Soluble in DCM, MeOH, Toluene | Insoluble in water; requires organic co-solvents for reactions. |
Synthesis & Manufacturing
The industry-standard route for synthesizing N-(4-tert-butylbenzyl)-N-ethylamine is the Reductive Amination of 4-tert-butylbenzaldehyde with ethylamine.[2] This method is preferred over direct alkylation of benzyl halides due to higher selectivity for the secondary amine and suppression of over-alkylation.
Core Synthesis Protocol: Reductive Amination
Reaction:
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a reactor with 4-tert-butylbenzaldehyde (1.0 eq) and anhydrous Methanol (10 vol).
-
Add Ethylamine (1.1–1.2 eq, 2M solution in MeOH) dropwise at 0–5 °C.
-
Critical Control: Add a dehydrating agent (e.g., anhydrous
or molecular sieves) to shift equilibrium toward the imine (Schiff base). -
Stir at Room Temperature (RT) for 2–4 hours. Monitor disappearance of aldehyde by TLC/HPLC.
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium Borohydride (
, 1.5 eq) portion-wise to control hydrogen evolution. -
Alternative: Use Sodium Triacetoxyborohydride (
) for milder conditions if sensitive groups are present.[2] -
Stir at RT for 12 hours.
-
-
Workup & Purification:
-
Quench with 1M HCl (carefully) to destroy excess hydride and protonate the amine.
-
Basify with NaOH to pH >12 to liberate the free amine.
-
Extract with Dichloromethane (DCM).[2] Wash organic layer with brine.[2]
-
Purification: Vacuum distillation is recommended to remove traces of primary amine or unreacted aldehyde.[2]
-
Synthesis Workflow Diagram
Caption: Stoichiometric conversion of 4-tert-butylbenzaldehyde to target amine via imine intermediate.
Chemical Reactivity & Derivatization
As a secondary amine, this compound acts as a nucleophilic building block.[4] Its reactivity profile is dominated by the lone pair on the nitrogen, which can attack electrophiles to form tertiary amines—the pharmacophore found in drugs like Butenafine .
Key Reactions:
-
N-Alkylation (Tertiary Amine Synthesis):
-
Reaction with alkyl halides (e.g., 1-chloromethylnaphthalene) yields Butenafine analogs.[2]
-
Conditions:
, DMF, 60–80 °C.
-
-
Acylation (Amide Formation):
-
Reaction with acid chlorides or anhydrides yields amides, often used to lower basicity or create neutral prodrugs.
-
Conditions:
, DCM, 0 °C.
-
-
Salt Formation:
-
Readily forms stable hydrochloride (HCl) or fumarate salts, which are preferred for solid-state handling and drug formulation.[2]
-
Reactivity Logic Map
Caption: Divergent synthesis pathways utilizing the secondary amine handle.
Applications in Drug Discovery
This molecule is a "privileged structure" intermediate.[2] The 4-tert-butylbenzyl group is a validated pharmacophore in several high-value therapeutics.
-
Antifungals (Allylamines/Benzylamines):
-
The lipophilic tail mimics the squalene substrate, allowing the molecule to inhibit Squalene Epoxidase , a key enzyme in fungal ergosterol biosynthesis.
-
Target: Synthesis of Butenafine (Mentax) analogs where the N-methyl group is replaced by N-ethyl to modulate metabolic stability (N-dealkylation rates).[2]
-
-
Agrochemicals:
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corr.[2] 1B: Causes severe skin burns and eye damage (typical of benzylamines).[2]
-
Acute Tox. 4: Harmful if swallowed.[2]
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.
-
Storage: Store in a cool, dry place under nitrogen. Amines readily absorb
from the air to form carbamates.[2] -
Spill Response: Neutralize with dilute acetic acid before disposal.[2] Absorb on sand/vermiculite.[2]
References
-
Preparation of N-benzylamines. (2002). US Patent 6,476,268.[2] Link
-
Reductive Amination: A Practical Guide. (2017). Master Organic Chemistry. Link
-
Synthesis and Antifungal Activity of Butenafine Analogs. (Validated via structural similarity to Butenafine CAS 101828-21-1).[2] PubChem Compound Summary. Link
-
4-tert-Butylbenzaldehyde (Precursor Data). National Institute of Standards and Technology (NIST) WebBook.[2] Link[2]
